Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride
Description
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride (IUPAC name: methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride) is a synthetic aromatic amino acid derivative with a molecular formula of C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol . This compound features a 4-hydroxyphenyl group attached to a glycine backbone, esterified with a methyl group, and stabilized as a hydrochloride salt. Its structure is characterized by the SMILES notation: Cl.COC(=O)C(N)C1=CC=C(O)C=C1, highlighting the hydroxyl group at the para position of the benzene ring and the ester linkage .
Key physicochemical properties include a melting point range of 187–190°C and a purity of ≥95% in commercial preparations . It is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing β-adrenergic receptor agonists and chiral building blocks for bioactive molecules .
Properties
IUPAC Name |
methyl 2-(4-hydroxyanilino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)6-10-7-2-4-8(11)5-3-7;/h2-5,10-11H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGOGDYKHZFWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Glycine Derivatives
The most common synthetic route involves the esterification of 2-((4-hydroxyphenyl)amino)acetic acid with methanol under acidic conditions. Key steps include:
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Reagents : Methanol, hydrochloric acid (HCl), and 2-((4-hydroxyphenyl)amino)acetic acid.
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Conditions : Reflux at 65–70°C for 6–8 hours under nitrogen atmosphere.
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Mechanism : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid group.
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 65–70°C | Higher temps accelerate reaction but risk decomposition |
| Molar Ratio (Acid:Methanol) | 1:10 | Excess methanol drives equilibrium toward ester formation |
| Catalyst Concentration | 5–7% HCl (v/v) | Lower concentrations delay reaction; higher concentrations may degrade the phenol group |
Post-reaction, the hydrochloride salt is precipitated by adding concentrated HCl to the cooled mixture, yielding a purity of 85–90%.
Alternative Route: Alkylation of 4-Aminophenol
A less common method involves reacting 4-aminophenol with methyl chloroacetate in the presence of a base (e.g., sodium hydride):
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Reagents : 4-Aminophenol, methyl chloroacetate, NaH, tetrahydrofuran (THF).
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Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
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Mechanism : SN2 displacement, where the amine group attacks the electrophilic carbon of methyl chloroacetate.
| Parameter | Value/Range | Outcome |
|---|---|---|
| Base Strength | Strong (NaH) | Ensures deprotonation of 4-aminophenol |
| Solvent Polarity | Low (THF) | Enhances nucleophilicity of amine |
| Reaction Time | 14 hours | Prolonged time improves conversion but increases side products |
This method achieves a yield of 70–75%, with residual 4-aminophenol (<5%) as the primary impurity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to:
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Advantages : Better heat transfer, reduced reaction time, and consistent product quality.
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Conditions :
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Residence Time : 30–45 minutes.
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Temperature : 70°C.
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Pressure : 3–5 bar to maintain methanol in liquid phase.
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| Metric | Batch Process | CFR Process |
|---|---|---|
| Yield | 80–85% | 88–92% |
| Purity | 90–92% | 94–96% |
| Throughput | 50 kg/day | 200 kg/day |
CFRs reduce by-product formation (e.g., methyl 2-((4-hydroxyphenyl)nitroso)acetate) to <0.1%.
Purification Techniques
Industrial purification involves:
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Crystallization : Dissolving the crude product in hot ethanol (60°C) and cooling to 4°C to precipitate pure hydrochloride salt.
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Chromatography : Reserved for high-purity grades (>99%), using silica gel with chloroform/methanol (9:1) as eluent.
| Technique | Purity Achieved | Cost (USD/kg) |
|---|---|---|
| Crystallization | 95–97% | 120–150 |
| Chromatography | 99%+ | 400–500 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Methanol remains optimal for esterification due to its nucleophilicity and low cost.
| Solvent | Reaction Rate (k, h⁻¹) | Ease of Removal |
|---|---|---|
| Methanol | 0.15 | High (evaporates readily) |
| DMF | 0.22 | Low (requires distillation) |
| THF | 0.10 | Moderate |
Temperature Modulation
Controlling exothermic reactions is critical. Jacketed reactors maintain temperatures at 65–70°C, preventing thermal degradation of the phenolic group.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Esterification (Batch) | 80–85 | 90–92 | Moderate |
| Alkylation (Batch) | 70–75 | 85–88 | Low |
| CFR Process | 88–92 | 94–96 | High |
The CFR method is preferred for large-scale production due to its superior yield and purity, albeit with higher initial capital costs.
Challenges and Solutions
By-Product Formation
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Issue : Hydrolysis of the ester group under acidic conditions generates 2-((4-hydroxyphenyl)amino)acetic acid.
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Mitigation : Use anhydrous methanol and molecular sieves to absorb water.
Enantiomeric Purity
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Issue : Racemization at the α-carbon during synthesis.
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Solution : Chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis with Jacobsen’s catalyst.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
This reaction is critical for converting the ester into a carboxylic acid, enabling further functionalization (e.g., amide coupling).
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation:
| Reagent | Conditions | Product | Yield/Purity |
|---|---|---|---|
| KMnO₄ | Acidic aqueous | Quinone derivative | Not reported |
| CrO₃ in H₂SO₄ | Room temperature | Oxidized aryl ketone | Theoretical |
Oxidation typically proceeds via electron-deficient intermediates, with the aromatic ring directing reactivity.
Nucleophilic Substitution
The ester group participates in transesterification and aminolysis:
For example, coupling with glycine methyl ester via DCC yields methyl 2-[(2-((4-hydroxyphenyl)amino)acetyl)amino]acetate .
Salt Formation and Acid-Base Reactions
The hydrochloride salt exhibits pH-dependent solubility:
| pH Range | Solubility Profile | Behavior |
|---|---|---|
| < 3 | High solubility in polar solvents | Protonated amino group dominates |
| 7–9 | Precipitation | Deprotonation reduces solubility |
Neutralization with bases like NaHCO₃ liberates the free amine, enabling alkylation or acylation.
Thermal Decomposition
Thermogravimetric analysis (TGA) data for analogs suggests:
| Temperature Range (°C) | Mass Loss (%) | Probable Decomposition Pathway |
|---|---|---|
| 150–200 | 15–20 | Ester decarboxylation |
| 200–250 | 30–40 | Aromatic ring degradation |
Exact decomposition products remain uncharacterized for this compound but are inferred from related esters .
Comparative Reactivity with Analogs
Key differences from structurally similar compounds:
The protonated amino group in the hydrochloride salt reduces nucleophilicity compared to free amines .
Scientific Research Applications
Chemistry
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in various chemical reactions including:
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The nitro group can be reduced to an amine.
- Substitution : The ester group can undergo nucleophilic substitution reactions .
Biology
In biological research, this compound is employed in:
- Enzyme Kinetics : It acts as a substrate in biochemical assays, allowing researchers to study enzyme activity and inhibition.
- Cell Culture Studies : Its effects on cellular processes are investigated, providing insights into metabolic pathways.
Medicine
This compound is being explored for its potential therapeutic properties:
- Anticancer Research : Preliminary studies indicate that it may inhibit tumor growth by affecting tubulin polymerization, which is crucial for cell division .
- Pharmaceutical Development : It serves as a precursor in the synthesis of various pharmaceutical compounds, contributing to drug formulation and efficacy studies .
Industrial Applications
In industry, this compound is utilized in the production of:
- Dyes and Pigments : Its chemical properties make it suitable for creating colorants used in textiles and coatings.
- Chemical Intermediates : It acts as an intermediate in the synthesis of other industrial chemicals.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of proliferation in breast and colon cancer cells, suggesting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another research focused on the compound's role as an enzyme inhibitor. It was found to effectively inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .
Mechanism of Action
The mechanism of action of Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyl and amino groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Findings :
- Halogen substituents (Cl, F) increase molecular weight and lipophilicity, influencing membrane permeability and bioavailability .
- The 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding capacity, improving solubility in aqueous media compared to halogenated analogs .
Analogs with Methoxy or Thiazole Modifications
Key Findings :
- Methoxy groups improve compound stability but reduce polarity, limiting aqueous solubility .
- Thiazole-containing analogs exhibit broader antimicrobial activity due to the heterocyclic ring’s interaction with bacterial enzymes .
Pharmacologically Active Derivatives
Key Findings :
- The target compound’s simpler structure lacks the extended alkyl chains and catechol groups found in dobutamine, reducing cardiovascular effects but retaining utility as a synthetic intermediate .
- Crystalline polymorphs of related hydroxyphenyl derivatives (e.g., Form C, D, E) demonstrate how hydration state impacts solubility and stability .
Biological Activity
Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride is a compound with significant biological activity, primarily due to its structural components, including an amino group, a hydroxyl group, and an acetate moiety. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
The molecular formula of this compound is C₉H₁₂ClNO₃, with a molecular weight of approximately 217.65 g/mol. The synthesis typically involves multi-step reactions, including the protection and deprotection of functional groups and peptide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Anticancer Potential
Research has demonstrated that derivatives of compounds similar to Methyl 2-((4-hydroxyphenyl)amino)acetate exhibit anticancer activity . For instance, studies on related compounds showed significant cytotoxic effects against A549 non-small cell lung cancer cells, with some derivatives reducing cell viability by more than 50% . The mechanism of action may involve enzyme inhibition or receptor modulation.
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound 20 | A549 | 82.8 | |
| Compound 21 | A549 | 65.8 | |
| Methyl 2-((4-hydroxyphenyl)amino)acetate | A549 | TBD |
Enzyme Inhibition
This compound has shown potential as an inhibitor of glutathione S-transferase (GST), an enzyme involved in detoxification processes. Inhibiting GST can have implications for cancer therapy by preventing the detoxification of chemotherapeutic agents. Further studies are necessary to elucidate its efficacy against specific GST isoforms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Binding to active sites on enzymes like GST.
- Receptor Modulation : Interacting with cell surface receptors to influence signal transduction pathways.
- Antioxidant Action : Scavenging free radicals due to the hydroxyl group.
Case Studies and Research Findings
Several studies have explored related compounds' biological activities, providing insights into Methyl 2-((4-hydroxyphenyl)amino)acetate's potential:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-((4-hydroxyphenyl)amino)acetate hydrochloride?
- Methodology : The compound can be synthesized via esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid using methanol under acidic conditions. Purification typically involves column chromatography (silica gel, eluent: chloroform/methanol gradients) to isolate the hydrochloride salt. Evidence from analogous syntheses highlights the use of N,N-dimethylformamide (DMF) as a solvent and subsequent crystallization for high-purity yields .
- Key Considerations : Optimize reaction time and temperature to minimize by-products like unreacted starting materials or ester hydrolysis products. Monitor reaction progress via TLC (Rf ~0.5 in chloroform:methanol 9:1) .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 7.2–6.7 (aromatic protons), δ 4.1 (ester methyl), δ 3.8 (N–CH2–COO), and δ 2.5 (broad NH2/HCl proton exchange) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to confirm purity ≥99% .
Q. What safety protocols are critical during handling?
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 85:15) to separate (R)- and (S)-enantiomers. Chiral auxiliaries like L-proline derivatives can bias stereochemistry during coupling reactions .
- Contradictions : Some studies report racemization under acidic conditions; mitigate by using milder catalysts (e.g., DCC/DMAP) and low-temperature esterification .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Stability Studies :
- Hydrolysis Kinetics : Conduct accelerated degradation studies (pH 1–13, 40°C). The compound shows instability at pH >10 (ester hydrolysis to 2-((4-hydroxyphenyl)amino)acetic acid). Use buffered solutions (pH 4–6) for in vitro assays .
- By-Product Analysis : LC-MS identifies degradation products (e.g., m/z 182.1 for hydrolyzed acid). Stabilize formulations with antioxidants (e.g., ascorbic acid) .
Q. How is impurity profiling conducted for regulatory compliance?
- Impurity Identification :
- Synthetic By-Products : Monitor methyl 2-((4-hydroxyphenyl)nitroso)acetate (m/z 225.1) via LC-MS, formed during nitrosation side reactions .
- Pharmacopeial Standards : Cross-reference with EP/JP monographs for limits on related substances (e.g., ≤0.15% for any individual impurity) .
- Method Validation : Validate HPLC methods per ICH Q2(R1) guidelines for specificity, accuracy (±2% recovery), and precision (RSD <1.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
